molecular formula C10H12N2O3 B2495823 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid CAS No. 1707571-85-4

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Cat. No.: B2495823
CAS No.: 1707571-85-4
M. Wt: 208.217
InChI Key: CBBNULXGNDTUGN-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a heterocyclic compound with a unique structure that includes a hexahydrocinnoline core

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid may also interact with various biological targets.

Mode of Action

It is known that indole derivatives interact with their targets and cause changes in cellular processes . The compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is possible that this compound may affect similar pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be adapted to create the hexahydrocinnoline core by reacting cyclohexanone derivatives with phenylhydrazine in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce new substituents onto the hexahydrocinnoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid include other hexahydrocinnoline derivatives and related heterocyclic compounds, such as indoles and isoquinolines .

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both a carboxylic acid and a ketone functional group. This unique structure allows for a diverse range of chemical modifications and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12-9(13)5-7-4-6(10(14)15)2-3-8(7)11-12/h5-6H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBNULXGNDTUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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